molecular formula C16H24O2 B1329867 p-Nonyloxybenzaldehyde CAS No. 50262-46-9

p-Nonyloxybenzaldehyde

Cat. No.: B1329867
CAS No.: 50262-46-9
M. Wt: 248.36 g/mol
InChI Key: OZWJLGGZWZZBKK-UHFFFAOYSA-N
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Description

P-Nonyloxybenzaldehyde is a useful research compound. Its molecular formula is C16H24O2 and its molecular weight is 248.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Health Impact

  • Mechanisms of Toxic Responses: The action mechanisms of various polychlorinated compounds, including those related to benzaldehydes like p-Nonyloxybenzaldehyde, have been studied. These studies emphasize both receptor-mediated and non-receptor-mediated toxic responses. The toxic equivalency factor (TEF) concept is particularly important in understanding these impacts (Ahlborg et al., 1992).

Catalytic Applications

  • Heck Coupling Reactions: this compound's derivatives have been explored in Heck coupling reactions. These studies include kinetic modeling and experimental investigations to understand the catalytic cycles and mechanisms involved (Rosner et al., 2001).
  • Palladium Nanoparticle Pathways: Investigations into palladacycles derived from benzaldehydes, including this compound, have demonstrated their efficacy as catalysts in Heck and Suzuki reactions. These studies also highlight the formation of palladium nanoparticles as part of the catalytic process (Rocaboy & Gladysz, 2003).

Analytical Chemistry

  • Spectrophotometric Determinations: Derivatives of this compound have been used in spectrophotometric methods for determining certain chemicals, demonstrating its utility in analytical chemistry (Sastry et al., 1986).

Biochemical Research

  • pH-Responsive Fluorescent Sensor: Benzaldehyde derivatives, including those related to this compound, have been developed as pH-responsive fluorescent sensors. These are valuable for studying biological organelles (Saha et al., 2011).

Green Chemistry

  • Synthesis of p-Nitrobenzaldehyde: Research into green synthesis methods has been applied to compounds like p-Nitrobenzaldehyde, a derivative of benzaldehyde. This illustrates an environmentally friendly approach to chemical synthesis (Yuanbin, 2004).

Safety and Hazards

The safety data sheet for a similar compound, Benzaldehyde, indicates that it is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It is also harmful if inhaled (Acute toxicity, Inhalation, Category 4) .

Properties

IUPAC Name

4-nonoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-13-18-16-11-9-15(14-17)10-12-16/h9-12,14H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWJLGGZWZZBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198256
Record name p-Nonyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50262-46-9
Record name p-Nonyloxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nonyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

General procedure K was used to convert 4-hydroxybenzaldehyde (8.2 mmols) and 1-bromononane (12.3 mmols) to 6.5 mmols (79%) of the title product was recovered. 1H NMR (300 MHz, CDCl3) δ 9.88 (s, 1H), 7.83 (d, J=8.9 Hz, 2H), 6.99 (d, J=8.7 Hz, 2H), 4.04 (t, J=6.6 Hz, 2H), 1.76-1.85 (m, 2H), 1.14-1.53 (m, 12H), 0.88 (t, J=6.6 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 164.40, 132.11, 114.86, 68.55, 31.98, 29.47, 29.37, 29.18, 28.90, 28.31, 26.08, 22.79, 14.23.
Quantity
8.2 mmol
Type
reactant
Reaction Step One
Quantity
12.3 mmol
Type
reactant
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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